4-(4-Oxo-piperidine-1-carbonyl)-benzamide chemical structure and properties
4-(4-Oxo-piperidine-1-carbonyl)-benzamide chemical structure and properties
An In-depth Technical Guide to 4-(4-Oxo-piperidine-1-carbonyl)-benzamide: Structure, Properties, and Synthetic Strategies
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide, a molecule of significant interest in medicinal chemistry and drug discovery. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, a proposed synthetic pathway, and potential applications.
Introduction and Molecular Architecture
4-(4-Oxo-piperidine-1-carbonyl)-benzamide belongs to the family of N-acyl piperidines, a structural motif frequently encountered in biologically active compounds. The molecule incorporates a central benzamide moiety linked to a 4-oxopiperidine ring via a carbonyl bridge. This unique architecture, featuring a hydrogen bond donor and acceptor in the benzamide group, a polar ketone, and a flexible piperidine ring, suggests its potential for diverse interactions with biological targets.
The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its ability to introduce favorable pharmacokinetic properties and to serve as a versatile template for constructing complex molecular architectures.[1] The presence of the 4-oxo group offers a site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).
Physicochemical Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Comparison |
| IUPAC Name | 4-(4-oxopiperidine-1-carbonyl)benzamide | Based on standard nomenclature rules. |
| Molecular Formula | C₁₃H₁₄N₂O₃ | Derived from the chemical structure. |
| Molecular Weight | 246.26 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Similar benzamide and piperidine derivatives are typically crystalline solids at room temperature. |
| Melting Point | Expected to be in the range of 150-250 °C | Based on melting points of related benzamide derivatives.[2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The presence of polar functional groups suggests some aqueous solubility, while the aromatic and aliphatic components favor solubility in organic solvents. |
| LogP | Estimated to be between 1.0 and 2.0 | Calculated using computational models, indicating moderate lipophilicity. |
Synthetic Strategy: A Proposed Protocol
The synthesis of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide can be envisioned through a robust and reliable amidation reaction. The proposed synthetic route involves the coupling of 4-aminocarbonylbenzoic acid (or its activated derivative) with 4-piperidone.
Rationale for Synthetic Design
The choice of an amidation reaction is based on its high efficiency and the commercial availability of the starting materials. 4-Piperidone is a common building block, and 4-aminocarbonylbenzoic acid provides the necessary benzamide core. The use of a coupling agent is crucial to activate the carboxylic acid for efficient reaction with the secondary amine of the piperidine.
Detailed Experimental Protocol
Step 1: Activation of 4-Aminocarbonylbenzoic Acid
-
To a solution of 4-aminocarbonylbenzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) and an activating agent such as N-Hydroxysuccinimide (NHS) (1.1 eq.).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the activated NHS ester. The formation of a white precipitate (dicyclohexylurea) indicates the progress of the reaction.
Step 2: Coupling with 4-Piperidone
-
In a separate flask, dissolve 4-piperidone hydrochloride (1.0 eq.) in DMF and add a non-nucleophilic base such as triethylamine (TEA) (2.2 eq.) to neutralize the hydrochloride salt and facilitate the reaction.
-
Add the solution of activated 4-aminocarbonylbenzoic acid from Step 1 dropwise to the 4-piperidone solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
Step 3: Work-up and Purification
-
Upon completion of the reaction, filter off the dicyclohexylurea precipitate.
-
Dilute the filtrate with ethyl acetate and wash successively with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 4-(4-Oxo-piperidine-1-carbonyl)-benzamide.
Visualization of the Synthetic Workflow
Caption: Proposed synthetic workflow for 4-(4-Oxo-piperidine-1-carbonyl)-benzamide.
Potential Applications in Drug Discovery
The structural motifs present in 4-(4-Oxo-piperidine-1-carbonyl)-benzamide are found in a variety of bioactive molecules, suggesting its potential utility in several therapeutic areas.
As a Scaffold for Enzyme Inhibitors
The benzamide and piperidine moieties are common features in various enzyme inhibitors. For instance, derivatives of N-substituted benzamides have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy.[2] The piperidine ring can be functionalized to interact with specific pockets within an enzyme's active site.
In Central Nervous System (CNS) Drug Development
Piperidine derivatives are prevalent in drugs targeting the CNS.[1] The ability of the benzamide group to form hydrogen bonds is crucial for interactions with receptors and transporters in the brain. For example, 4-benzoylpiperidine derivatives have been explored as potent and selective glycine transporter 1 (GlyT1) inhibitors for the treatment of schizophrenia.[4]
As Antiproliferative Agents
The combination of a piperidine ring with a heterocyclic or aromatic system has been shown to yield compounds with significant antiproliferative activity. For example, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a novel class of tubulin inhibitors with potential applications in cancer chemotherapy.[5]
Visualization of a Potential Signaling Pathway Involvement
Given the prevalence of similar structures in oncology, a hypothetical involvement in a cancer-related signaling pathway is depicted below.
Caption: Hypothetical inhibition of a pro-proliferative signaling pathway.
Conclusion
4-(4-Oxo-piperidine-1-carbonyl)-benzamide is a molecule with significant potential as a versatile building block in drug discovery. Its synthesis can be readily achieved through established chemical methodologies. The presence of key pharmacophoric features suggests its utility in the development of novel therapeutics targeting a range of diseases, including cancer and central nervous system disorders. Further investigation into the biological activity of this compound and its derivatives is warranted.
References
-
PubChem. Benzyl 4-oxopiperidine-1-carboxylate. (n.d.). Retrieved from [Link]
-
Matrix Fine Chemicals. 1-[(BENZYLOXY)CARBONYL]PIPERIDINE-4-CARBOXYLIC ACID. (n.d.). Retrieved from [Link]
-
Pharmacophore. In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. (2023). Retrieved from [Link]
-
CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. (n.d.). Retrieved from [Link]
-
IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. (n.d.). Retrieved from [Link]
-
ResearchGate. Charge transfer interaction and pharmaceutical properties of supramolecular structure 4-methoxy-N-(piperidine-1-carbonothioyl) benzamide: A spectroscopic approach. (2025). Retrieved from [Link]
-
ResearchGate. Synthesis, Structure, and Biological Activity of 4-R-4-Oxo-2-[2-(phenylamino)benzoyl]hydrazinylidene-N-hetarylbutanamides. (n.d.). Retrieved from [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026). Retrieved from [Link]
-
MDPI. Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. (2025). Retrieved from [Link]
- Google Patents. The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.).
-
PubMed. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. (2010). Retrieved from [Link]
-
RSC Publishing. Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. (2015). Retrieved from [Link]
-
MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). Retrieved from [Link]
-
PubMed. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. (2018). Retrieved from [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. (2019). Retrieved from [Link]
-
Environmental Protection Agency. 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid. (2025). Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
